molecular formula C9H19Cl2N3 B1526299 [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride CAS No. 886494-10-6

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

Cat. No. B1526299
M. Wt: 240.17 g/mol
InChI Key: RQBRMAXXMQIJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride” is a chemical compound with the empirical formula C8H17Cl2N3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride” is 226.15 . The SMILES string representation of this compound is CCCCN1C=CN=C1CN.Cl.Cl .

Scientific Research Applications

Pharmacology and Toxicology

  • Paraquat Poisonings and Lung Toxicity : A review focused on paraquat dichloride, highlighting its pulmonary toxicity and the lack of effective treatments for human poisonings. The review emphasizes the need for rigorous clinical protocols to evaluate proposed therapies (Dinis-Oliveira et al., 2008).

  • Applications of Imiquimod : Discusses imiquimod, a novel immune response modifier with antiviral, antiproliferative, and antitumor activities, highlighting its role in treating various skin disorders (Syed, 2001).

  • Occurrence and Behavior of Parabens : Reviews the occurrence, fate, and behavior of parabens in aquatic environments, considering their use as preservatives and potential endocrine-disrupting chemicals (Haman et al., 2015).

Environmental Science

  • Synthetic Phenolic Antioxidants : Summarizes the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, indicating potential health risks and environmental impacts (Liu & Mabury, 2020).

  • Triclosan and Antimicrobial By-products : Reviews the toxicity and degradation of triclosan in the environment, addressing concerns over its widespread use and impact on human health and ecosystems (Bedoux et al., 2012).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid, but specific flash points are not applicable .

properties

IUPAC Name

1-(1-butylimidazol-2-yl)-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBRMAXXMQIJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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